molecular formula C11H15NO2 B112387 (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride CAS No. 270062-95-8

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Cat. No.: B112387
CAS No.: 270062-95-8
M. Wt: 193.24 g/mol
InChI Key: OCNPVFDANAYUCR-JTQLQIEISA-N
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Description

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a p-tolyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-4-(p-tolyl)butanoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reduction of intermediates.

    Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The p-tolyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-(p-Tolyl)butanoic acid: Lacks the amino group, resulting in different chemical properties.

    3-Amino-4-phenylbutanoic acid hydrochloride: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness: (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and p-tolyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

270062-95-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-4-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

OCNPVFDANAYUCR-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N

SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)N

Origin of Product

United States

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